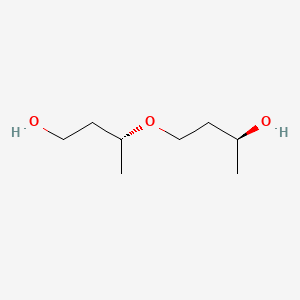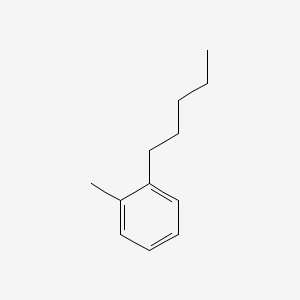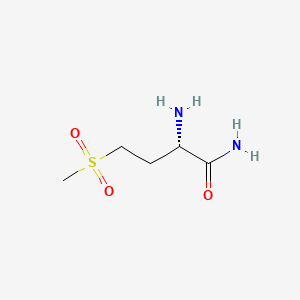
Methioninamide (S,S)-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methioninamide (S,S)-dioxide is a sulfur-containing organic compound derived from methionine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methioninamide (S,S)-dioxide can be synthesized through the oxidation of methioninamide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methioninamide (S,S)-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the compound back to methioninamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; aqueous or organic solvents; controlled temperature and pH.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride; organic solvents.
Substitution: Nucleophiles such as amines or thiols; organic solvents; mild heating.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methioninamide.
Substitution: Various substituted methioninamide derivatives.
Scientific Research Applications
Methioninamide (S,S)-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in cellular processes and its potential as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in modulating cellular redox states.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Methioninamide (S,S)-dioxide exerts its effects through various molecular mechanisms:
Oxidative Stress Modulation: Acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Enzyme Interaction: Interacts with enzymes involved in redox reactions, modulating their activity and influencing cellular redox balance.
Signal Transduction: Involved in signaling pathways related to oxidative stress and cellular defense mechanisms.
Comparison with Similar Compounds
Methioninamide (S,S)-dioxide can be compared with other sulfur-containing compounds such as:
Methionine: The parent amino acid from which this compound is derived.
Methionine sulfoxide: Another oxidized form of methionine with similar antioxidant properties.
S-adenosylmethionine: A methyl donor involved in various biochemical reactions, including methylation and transsulfuration.
Uniqueness
This compound is unique due to its specific oxidation state and its ability to modulate oxidative stress and redox balance in cells. Its distinct chemical properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
140171-14-8 |
|---|---|
Molecular Formula |
C5H12N2O3S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfonylbutanamide |
InChI |
InChI=1S/C5H12N2O3S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1 |
InChI Key |
JUWCLOJXCNBAJZ-BYPYZUCNSA-N |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](C(=O)N)N |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


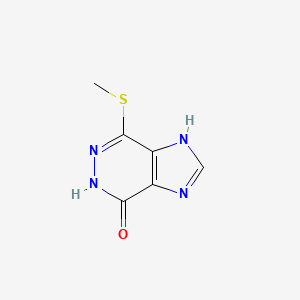

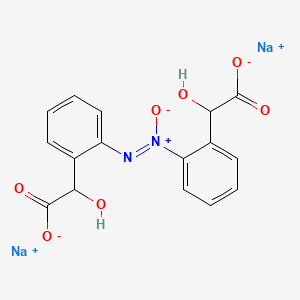
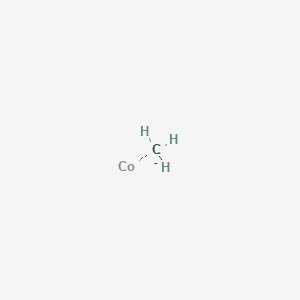
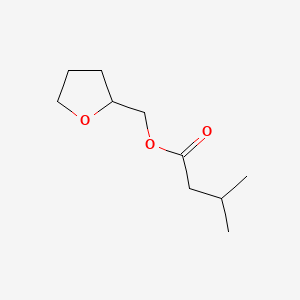
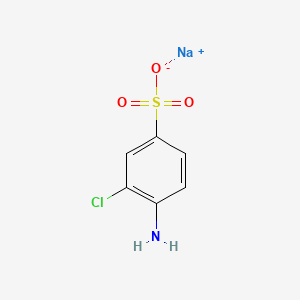
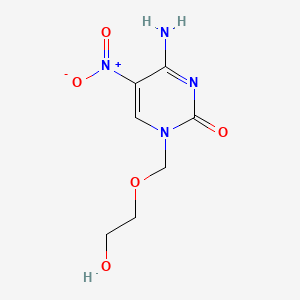
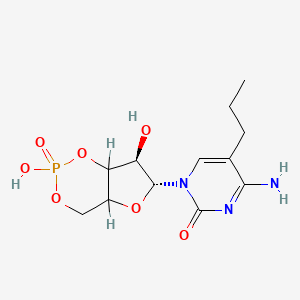
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
